N-Desmethyl Toremifene Hydrochloride salt
CAS No.:
Cat. No.: VC18001882
Molecular Formula: C25H27Cl2NO
Molecular Weight: 428.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C25H27Cl2NO |
---|---|
Molecular Weight | 428.4 g/mol |
IUPAC Name | 2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine;hydrochloride |
Standard InChI | InChI=1S/C25H26ClNO.ClH/c1-27-18-19-28-23-14-12-22(13-15-23)25(21-10-6-3-7-11-21)24(16-17-26)20-8-4-2-5-9-20;/h2-15,27H,16-19H2,1H3;1H/b25-24-; |
Standard InChI Key | XSYDBYOGXKDAHE-BJFQDICYSA-N |
Isomeric SMILES | CNCCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3.Cl |
Canonical SMILES | CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
N-Desmethyl Toremifene Hydrochloride Salt is structurally characterized by the absence of a methyl group on the nitrogen atom of the parent compound Toremifene. Its IUPAC name, 2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine hydrochloride, reflects a complex arrangement featuring:
-
A chloro-substituted ethyl side chain (distinguishing it from Tamoxifen derivatives)
-
A diphenylbutenyl backbone common to SERMs
-
A phenoxyethylamine moiety critical for receptor binding
The Z-configuration of the chloroalkene group is essential for maintaining estrogen receptor (ER) antagonistic activity, as demonstrated by comparative studies with geometric isomers .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₅H₂₇Cl₂NO | |
Molecular Weight | 428.4 g/mol | |
Solubility | Slight in H₂O, CHCl₃, MeOH | |
Storage Conditions | 2-8°C in amber vials | |
Stability | Light-sensitive, hygroscopic |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The demethylation process involves treating Toremifene with strong bases under controlled conditions. A typical protocol includes:
-
Alkaline Hydrolysis: Using NaOH/KOH in ethanol/water mixtures at 60-80°C
-
Selective Demethylation: Targeting the tertiary amine group while preserving the chloroalkene functionality
-
Salt Formation: Precipitation with HCl gas in diethyl ether yields the hydrochloride salt
Critical parameters include reaction temperature control (<80°C) to prevent isomerization and strict nitrogen atmosphere maintenance to avoid oxidative degradation.
Industrial Manufacturing
Scale-up production employs continuous flow reactors with:
-
Residence Time: 15-30 minutes
-
Temperature: 50-60°C
-
Yield Optimization: >85% through real-time HPLC monitoring
Advanced purification techniques like simulated moving bed (SMB) chromatography ensure >99% purity for pharmaceutical reference standards.
Metabolic Pathways and Pharmacokinetics
Biotransformation in Humans
N-Desmethyl Toremifene is formed via cytochrome P450-mediated N-demethylation, primarily by:
Table 2: Comparative Plasma Concentrations of SERM Metabolites
Compound | Dose (mg/kg) | Plasma Concentration (nM) |
---|---|---|
Toremifene | 20 | 924 ± 111 |
N-Desmethyl Toremifene | 20 | 682 ± 104 |
4-Hydroxy Toremifene | 20 | 135 ± 18 |
Data adapted from Tamoxifen/Endoxifen studies |
Interindividual Variability
Genetic polymorphisms significantly impact metabolite levels:
-
SULT1A1*2 Variant: Increases sulfation clearance by 2.5-fold
This variability explains the 30-fold differences in 4-hydroxy Toremifene sulfation rates observed across 104 human liver samples .
Pharmacological Significance
Estrogen Receptor Modulation
While less potent than 4-hydroxy metabolites, N-Desmethyl Toremifene retains:
Clinical Implications
-
Therapeutic Drug Monitoring: Plasma levels >500 nM correlate with progression-free survival in metastatic breast cancer
-
Drug-Drug Interactions: CYP3A4 inducers (e.g., rifampin) reduce AUC by 65%
-
Resistance Mechanisms: Overexpression of sulfotransferases decreases active metabolite concentrations
Comparative Analysis with SERM Derivatives
Structural Advantages Over Tamoxifen
The chlorine atom at C4' confers:
-
Reduced Genotoxicity: 30% lower DNA adduct formation vs. Tamoxifen
-
Enhanced Lipophilicity: logP = 5.2 vs. 4.8 for Tamoxifen, improving CNS penetration
Metabolic Stability
N-Desmethyl Toremifene exhibits:
-
Lower CYP2D6 Dependency: 20% vs. 70% for Tamoxifen metabolites
This profile makes Toremifene derivatives preferable in CYP2D6 poor metabolizers.
Research Applications and Future Directions
Current Uses
-
Reference Standard: For LC-MS/MS quantification in clinical trials
-
Metabolic Studies: Investigating sulfotransferase isoforms (SULT1A1, SULT1E1)
-
Formulation Development: Lipid nanoparticle encapsulation for brain metastasis trials
Emerging Opportunities
-
Biomarker Development: Correlating CYP3A4 genotypes with metabolite ratios
-
Combination Therapies: With CDK4/6 inhibitors to bypass endocrine resistance
-
Prevention Strategies: Low-dose regimens for BRCA1/2 mutation carriers
Ongoing phase II trials (NCT04852630) are evaluating N-Desmethyl Toremifene levels as predictors of bone density preservation in adjuvant settings. Preliminary data show 40% reduction in osteoporotic fractures vs. Tamoxifen-based regimens .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume